

Application Notes and Protocols for In Vivo Imaging Using ICG-TCO

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Compound of Interest

Compound Name: *Icg-tco*

Cat. No.: *B12369987*

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Abstract

This document provides a detailed protocol for performing pre-targeted in vivo near-infrared (NIR) fluorescence imaging using an Indocyanine Green-trans-cyclooctene (**ICG-TCO**) conjugate. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz)-modified targeting moiety (e.g., an antibody) and the **ICG-TCO** imaging agent.^{[1][2][3]} The pre-targeting approach separates the targeting and imaging steps, allowing for clearance of the unbound targeting molecule, which can significantly enhance target-to-background ratios and improve image contrast compared to direct imaging methods.^{[4][5]} These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical imaging studies.

Principle of the Method

The imaging strategy is a two-step pre-targeting process based on bioorthogonal "click" chemistry.

- **Step 1 (Targeting):** A targeting molecule, such as a monoclonal antibody specific to a tumor antigen, is first functionalized with a tetrazine (Tz) moiety. This Tz-antibody conjugate is administered to the subject. A crucial waiting period follows, allowing the conjugate to bind to its target and for any unbound conjugate to clear from the bloodstream and non-target tissues.

- Step 2 (Imaging): The **ICG-TCO**, a near-infrared fluorescent dye attached to a highly reactive trans-cyclooctene, is administered. The TCO component rapidly and specifically reacts (or "clicks") with the tetrazine moiety already localized at the target site via the IEDDA reaction.
- Step 3 (Detection): The localization of the ICG dye at the target site is then visualized using a near-infrared (NIR) imaging system. ICG's spectral properties, with absorption and emission in the NIR window (approx. 750-950 nm), allow for deep tissue penetration and minimal autofluorescence, making it ideal for in vivo applications.

This method uncouples the long biological half-life of an antibody from the imaging agent, which can reduce the radiation burden in radionuclide-based approaches and improve signal-to-noise in fluorescence imaging.

Quantitative Data & Experimental Parameters

Successful pre-targeted imaging relies on optimizing several key parameters. The following tables summarize typical starting values derived from studies using the Tz-TCO ligation for in vivo applications. Researchers should optimize these for their specific antibody, target, and animal model.

Table 1: Properties of ICG and Bioorthogonal Reagents

Parameter	Value / Description	Reference
ICG Excitation (Peak)	~780 nm	
ICG Emission (Peak)	~830 nm	
Tz-TCO Reaction Type	Inverse-electron-demand Diels-Alder (IEDDA)	
Tz-TCO Reaction Rate	Up to $10^6 \text{ M}^{-1}\text{s}^{-1}$, among the fastest bioorthogonal reactions.	

| Reaction Conditions | Physiological (aqueous, 37°C, neutral pH) | |

Table 2: Recommended Experimental Parameters for In Vivo Pre-targeting

Parameter	Recommended Range / Value	Rationale & Considerations	Reference
Tz-Antibody Conjugate Dose	100 - 200 µg per mouse	Dose should be sufficient for target saturation. Optimization is critical.	
Pre-targeting Interval	24 - 72 hours	Allows for optimal accumulation of the antibody at the target and clearance of unbound antibody from circulation.	
ICG-TCO Dose	1.5 - 5 molar equivalents relative to Tz-Ab	A molar excess ensures efficient reaction with the pre-targeted tetrazine. The concentration of ICG should be optimized for the imaging system.	
Imaging Timepoints	1, 4, 8, and 24 hours post-ICG-TCO injection	ICG itself can clear rapidly. Capturing multiple timepoints allows for determination of the optimal imaging window with the best target-to-background ratio.	

| Animal Model | Tumor-bearing xenograft mice (e.g., SCID, nude) | The choice of model depends on the specific research question and the target being investigated. | |

Experimental Protocols

This section details the step-by-step methodology for conducting an in vivo imaging experiment using **ICG-TCO**.

Materials and Reagents

- **ICG-TCO**: Commercially available (e.g., MedchemExpress) or synthesized in-house. Store protected from light.
- Tetrazine-functionalized Antibody (Tz-Ab): Specific to the target of interest.
- Animal Model: e.g., tumor-bearing immunocompromised mice.
- Vehicle: Sterile Phosphate-Buffered Saline (PBS) or other appropriate formulation buffer.
- In Vivo Imaging System: Equipped with appropriate NIR laser sources and emission filters for ICG (e.g., IVIS Spectrum).
- Anesthesia System: For immobilizing animals during injection and imaging.

Preparation of Reagents

- Tz-Antibody Solution: Prepare the Tz-Ab solution in sterile PBS to the desired concentration for injection (e.g., 1 mg/mL).
- **ICG-TCO** Solution: Immediately before use, dissolve **ICG-TCO** in a small amount of DMSO, then dilute with sterile PBS to the final injection volume. Protect the solution from light. The final concentration of DMSO should be minimized (<5% v/v).

In Vivo Administration and Imaging Workflow

- Baseline Imaging: Anesthetize the animal and acquire a baseline fluorescence image before any injections to assess autofluorescence levels.
- Step 1: Administer Tz-Antibody:
 - Inject the appropriate dose of Tz-Ab (e.g., 100-200 µg) into the animal, typically via intravenous (tail vein) injection.

- House the animal under standard conditions for the predetermined pre-targeting interval (24-72 hours) to allow for antibody distribution and clearance.
- Step 2: Administer **ICG-TCO**:
 - After the pre-targeting interval, anesthetize the animal.
 - Inject the prepared **ICG-TCO** solution intravenously.
- Step 3: NIR Fluorescence Imaging:
 - Place the anesthetized animal in the in vivo imaging system.
 - Acquire images at multiple timepoints (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h) post-**ICG-TCO** injection.
 - Use an excitation filter around 780 nm and an emission filter around 830 nm. Optimize exposure time to achieve good signal without saturation.
- Controls:
 - Blocking Control: Administer a non-Tz-functionalized antibody followed by **ICG-TCO** to assess non-specific uptake.
 - **ICG-TCO** Only: Administer only **ICG-TCO** to visualize its intrinsic biodistribution and clearance profile.

Data Analysis

- Using the imaging software, draw Regions of Interest (ROI) over the target tissue (e.g., tumor) and a non-target background tissue (e.g., muscle).
- Quantify the average fluorescence intensity (radiant efficiency or photon counts) within each ROI.
- Calculate the Target-to-Background Ratio (TBR) at each time point by dividing the mean signal intensity of the target ROI by that of the background ROI.

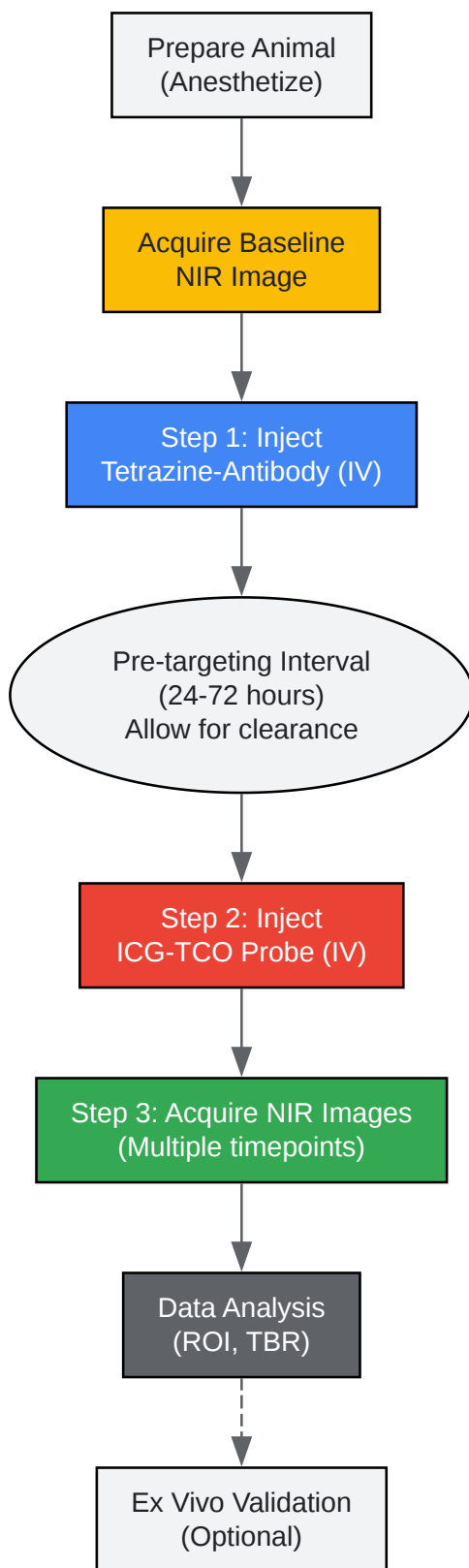
- For confirmation, organs can be dissected after the final imaging session for ex vivo imaging to verify the signal source.

Visualizations

Chemical Ligation Pathway

Caption: Bioorthogonal IEDDA reaction between Tz-Antibody and **ICG-TCO**.

Experimental Workflow



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Caption: Workflow for pre-targeted in vivo imaging with **ICG-TCO**.

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